molecular formula C12H13NOS B13721703 2-Methoxy-4-thiophen-2-yl-benzylamine

2-Methoxy-4-thiophen-2-yl-benzylamine

Cat. No.: B13721703
M. Wt: 219.30 g/mol
InChI Key: MMEUXIBMVBVXNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-thiophen-2-yl-benzylamine is an organic compound with the molecular formula C12H13NOS. This compound features a benzylamine core substituted with a methoxy group at the 2-position and a thiophene ring at the 4-position. The presence of both the methoxy and thiophene groups imparts unique chemical properties to the molecule, making it of interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-thiophen-2-yl-benzylamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Catalysts and solvents are selected to ensure efficient reactions and easy purification of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-thiophen-2-yl-benzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-4-thiophen-2-yl-benzylamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-thiophen-2-yl-benzylamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-thiophen-2-yl-benzaldehyde: Similar structure but with an aldehyde group instead of an amine.

    4-Methoxy-2-thiophen-2-yl-benzylamine: Similar structure but with the methoxy group at a different position.

    2-Methoxy-4-thiophen-2-yl-phenol: Similar structure but with a hydroxyl group instead of an amine.

Uniqueness

2-Methoxy-4-thiophen-2-yl-benzylamine is unique due to the specific positioning of the methoxy and thiophene groups, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

(2-methoxy-4-thiophen-2-ylphenyl)methanamine

InChI

InChI=1S/C12H13NOS/c1-14-11-7-9(4-5-10(11)8-13)12-3-2-6-15-12/h2-7H,8,13H2,1H3

InChI Key

MMEUXIBMVBVXNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CS2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.